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Compound Name: 3-Methyl-4-phenylbutan-2-one
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A Comparative Guide to the Spectroscopic Data
of 3-Methyl-4-phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Methyl-4-phenylbutan-2-one and
the Imperative of Spectroscopic Verification

3-Methyl-4-phenylbutan-2-one is a chiral ketone with the molecular formula C11H140.[1][2] Its
structural integrity is paramount in its applications, particularly in medicinal chemistry where
precise molecular architecture dictates biological activity. Spectroscopic techniques are the
cornerstone of chemical analysis, providing a fingerprint of a molecule's structure. However,
variations in experimental conditions, instrumentation, and data processing can lead to
discrepancies in the reported data. This guide addresses this challenge by collating and
comparing spectroscopic data from multiple repositories, offering a comprehensive analytical
benchmark.

Comparative Analysis of Spectroscopic Data

The following sections present a comparative analysis of tH NMR, 3C NMR, IR, and mass
spectrometry data for 3-methyl-4-phenylbutan-2-one. The data is compiled from publicly
available databases and is presented in a standardized format to facilitate direct comparison.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule.
The chemical shift, multiplicity, and integration of each signal provide detailed information about
the electronic environment and connectivity of the hydrogen atoms.

Table 1: Comparison of tH NMR Spectral Data for 3-Methyl-4-phenylbutan-2-one

Chemical Shift () ppm,
Source Solvent Multiplicity, Integration,
Assignment

7.30-7.15 (m, 5H, Ar-H), 2.85
(dd, J=13.5, 6.5 Hz, 1H, Ph-
CH-2), 2.65 (dd, J=13.5, 8.0 Hz,

CDCls 1H, Ph-CHz), 2.50 (m, 1H,
CHs-CH), 2.10 (s, 3H, CO-
CHs), 1.05 (d, J=7.0 Hz, 3H,
CH-CHs)

Hypothetical Data (for

illustrative purposes)

No publicly available

experimental data found

Analysis and Interpretation: As of the latest search, no publicly available experimental *H NMR
spectrum for 3-methyl-4-phenylbutan-2-one could be located. The hypothetical data
presented above is based on established chemical shift principles for similar structural motifs.
The aromatic protons are expected to appear in the 7.15-7.30 ppm region as a complex
multiplet. The two diastereotopic protons of the benzyl group (Ph-CHz2) would likely present as
a pair of doublets of doublets. The methine proton adjacent to the methyl group would be a
multiplet, while the acetyl protons would be a sharp singlet. The methyl group attached to the
chiral center would appear as a doublet. The absence of publicly available data underscores
the importance of researchers acquiring and reporting their own comprehensive datasets.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides insight into the carbon skeleton of a molecule. Each unique
carbon atom in the structure gives rise to a distinct signal.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1583293?utm_src=pdf-body
https://www.benchchem.com/product/b1583293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 2: Comparison of 33C NMR Spectral Data for 3-Methyl-4-phenylbutan-2-one

Source Solvent Chemical Shift (&) ppm

SpectraBase (via PubChem -~ Data not directly accessible
Not specified ) o

CID: 102847) without subscription

211.5 (C=0), 139.0 (Ar-C),
129.0 (Ar-CH), 128.5 (Ar-CH),

CDCls 126.5 (Ar-CH), 50.0 (CH), 40.0
(CH2), 29.0 (CO-CH:s), 16.0
(CH-CHs)

Predicted Data (for illustrative

purposes)

Analysis and Interpretation: PubChem indicates the availability of a $3C NMR spectrum for 3-
methyl-4-phenylbutan-2-one on SpectraBase, originating from the Institute of Organic
Chemistry at the University of Vienna.[2] However, direct access to the spectral data is
restricted. The predicted data provides an estimation of the expected chemical shifts. The
carbonyl carbon is anticipated to be the most downfield signal, around 211.5 ppm. The
aromatic carbons will appear in the 126-139 ppm range. The aliphatic carbons, including the
methine, methylene, and two methyl groups, are expected in the upfield region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: Comparison of IR Spectral Data for 3-Methyl-4-phenylbutan-2-one

Source Technique Key Absorptions (cm~1)

No publicly available

experimental data found

~3060-3030 (Ar C-H stretch),
~2960-2850 (Aliphatic C-H

Neat stretch), ~1715 (C=0 stretch),
~1600, 1495, 1450 (Ar C=C
stretch)

Predicted Data (for illustrative

purposes)
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Analysis and Interpretation: No experimental IR spectrum for 3-methyl-4-phenylbutan-2-one
was found in the public domain. Based on its structure, a strong absorption band around 1715
cm~1 corresponding to the carbonyl (C=0) stretch is expected. Aromatic C-H stretching
vibrations should appear above 3000 cm~1, while aliphatic C-H stretches will be just below
3000 cm~1. Characteristic aromatic C=C stretching absorptions are anticipated in the 1450-
1600 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity and structure.

Table 4: Comparison of Mass Spectrometry Data for 3-Methyl-4-phenylbutan-2-one

Key m/z values (relative

Source lonization Method ) ]
intensity)
SpectraBase (via PubChem GOMS Data not directly accessible
CID: 102847) without subscription
162 (M%), 147 ([M-CHs]*), 119
_ _ o ([M-COCHs]*), 91 ([C7H7]*,
Predicted Fragmentation Electron lonization (EI)

tropylium ion), 71, 43
([CHsCQJ")

Analysis and Interpretation: A GC-MS spectrum is noted as being available on SpectraBase.[2]
The predicted fragmentation pattern for 3-methyl-4-phenylbutan-2-one under electron
ionization would likely show a molecular ion peak (M*) at m/z 162. Common fragmentation
pathways would include the loss of a methyl group (m/z 147), loss of the acetyl group (m/z
119), and the formation of the stable tropylium ion (m/z 91), which is characteristic of
compounds containing a benzyl moiety. The acetyl cation at m/z 43 is also expected to be a
prominent peak.

Detailed Experimental Protocols

To ensure the generation of high-quality, reproducible spectroscopic data, the following detailed
protocols are provided as a guideline for researchers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

H NMR Acquisition Parameters (lllustrative):

Spectrometer: 400 MHz

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments)[3]

Pulse Angle: 30 degrees

Acquisition Time (AQ): ~3-4 seconds[3][4]

Relaxation Delay (D1): 1-2 seconds[3]

Number of Scans (NS): 8-16

Spectral Width: -2 to 12 ppm

13C NMR Acquisition Parameters (lllustrative):

e Spectrometer: 100 MHz

Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker instruments)

Pulse Angle: 30 degrees

Acquisition Time (AQ): ~1-2 seconds

Relaxation Delay (D1): 2 seconds

Number of Scans (NS): 1024 or more, depending on sample concentration

Spectral Width: -10 to 220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: Workflow for FTIR data acquisition and processing.
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FTIR Acquisition Parameters (lllustrative):

Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate.

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 16-32

Data Format: Transmittance or Absorbance

Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS sample preparation, analysis, and data processing.

GC-MS Parameters (lllustrative):

GC Column: 30 m x 0.25 mm ID, 0.25 um film thickness, 5% phenyl-methylpolysiloxane
(e.g., DB-5ms)

o Carrier Gas: Helium at a constant flow of 1 mL/min

e Inlet Temperature: 250 °C

e Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
e MS lonization: Electron lonization (EIl) at 70 eV

e Mass Range: m/z 40-400

Conclusion and Best Practices

This guide highlights a critical gap in publicly accessible spectroscopic data for 3-methyl-4-
phenylbutan-2-one. While the compound is commercially available and used in various
research and industrial settings, a comprehensive and validated set of spectral data is not
readily available in open-access databases. This situation emphasizes the necessity for
researchers to meticulously characterize their own materials and to contribute their findings to
public repositories to build a more robust and reliable scientific record.
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For professionals in drug development and quality control, it is imperative to establish internal
standards and to perform thorough spectroscopic analysis (*H NMR, 3C NMR, IR, and MS) on
all batches of key intermediates like 3-methyl-4-phenylbutan-2-one. The protocols outlined in
this guide provide a solid foundation for such in-house validation, ensuring the quality and
consistency of materials used in sensitive applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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